molecular formula C13H16F3N3O B2703529 N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034462-42-3

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2703529
CAS No.: 2034462-42-3
M. Wt: 287.286
InChI Key: WTESBTWGHRPUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and an acetamide group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the acetamide group, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-9(20)18-10-4-7-19(8-5-10)12-11(13(14,15)16)3-2-6-17-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTESBTWGHRPUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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